molecular formula C24H19N B2659211 3',5'-Diphenylbiphenyl-4-amine CAS No. 343239-58-7

3',5'-Diphenylbiphenyl-4-amine

Cat. No.: B2659211
CAS No.: 343239-58-7
M. Wt: 321.423
InChI Key: MSSVJLBZMVKSHM-UHFFFAOYSA-N
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Description

3’,5’-Diphenylbiphenyl-4-amine is an organic compound with the molecular formula C24H19N and a molecular weight of 321.41 g/mol . . This compound is characterized by its complex structure, which includes multiple phenyl groups attached to a biphenyl core with an amine functional group.

Scientific Research Applications

3’,5’-Diphenylbiphenyl-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Safety and Hazards

The safety data sheet for 3’,5’-Diphenylbiphenyl-4-amine indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Diphenylbiphenyl-4-amine typically involves the following steps:

    Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is carried out under inert conditions, usually at elevated temperatures.

    Amination Reaction: The resulting biphenyl compound undergoes an amination reaction where an amine group is introduced. This can be achieved through reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production of 3’,5’-Diphenylbiphenyl-4-amine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to carry out the Suzuki coupling and amination reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Diphenylbiphenyl-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines with different degrees of hydrogenation.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Various hydrogenated amines.

    Substitution Products: Halogenated or nitrated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 3’,5’-Diphenylbiphenyl-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-amine: Lacks the additional phenyl groups present in 3’,5’-Diphenylbiphenyl-4-amine.

    3’,5’-Dimethylbiphenyl-4-amine: Contains methyl groups instead of phenyl groups.

    4-Aminobiphenyl: A simpler structure with only one amine group attached to the biphenyl core.

Uniqueness

3’,5’-Diphenylbiphenyl-4-amine is unique due to its multiple phenyl groups, which contribute to its distinct chemical properties and potential applications. The presence of these groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(3,5-diphenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSVJLBZMVKSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343239-58-7
Record name 5'-Phenyl-[1,1':3',1''-terphenyl]-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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